molecular formula C19H21N3 B13946494 1-benzyl-2-(piperidin-1-yl)-1H-benzimidazole

1-benzyl-2-(piperidin-1-yl)-1H-benzimidazole

Cat. No.: B13946494
M. Wt: 291.4 g/mol
InChI Key: RDSIYGMKTOYEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and piperidine under specific reaction conditions. The benzimidazole ring is formed through cyclization reactions, often using formic acid or trimethyl orthoformate as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Scientific Research Applications

1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole and piperidine derivatives:

This compound’s uniqueness lies in its combined benzimidazole and piperidine structures, which may offer synergistic effects and enhanced pharmacological properties.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

1-benzyl-2-piperidin-1-ylbenzimidazole

InChI

InChI=1S/C19H21N3/c1-3-9-16(10-4-1)15-22-18-12-6-5-11-17(18)20-19(22)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

RDSIYGMKTOYEAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.